7-((R)-3-Amino-piperidin-1-ylmethyl)-8-chloro-3-(5-chloro-2-ethanesulfonyl-benzyl)-6-trifluoromethyl-1H-quinazoline-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Compound F-54 involves several synthetic steps. The starting material is typically a quinazoline derivative, which undergoes various chemical transformations to yield the final product. The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired chemical reactions.
Industrial Production Methods: Industrial production of Compound F-54 follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Compound F-54 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction may yield quinazoline amines.
Scientific Research Applications
Compound F-54 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Compound F-54 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and gene expression .
Comparison with Similar Compounds
Benzamide Derivative (US9695118): Another quinazolinedione derivative with similar chemical properties.
Thieno[3,2-D]pyrimidine Derivatives (US9156852): Compounds with inhibitory activity for protein kinases.
Fused 2-Aminothiazole Compounds (US8765747): Compounds with potential therapeutic applications
Uniqueness: Compound F-54 is unique due to its specific chemical structure and the range of reactions it can undergo
Properties
Molecular Formula |
C24H25Cl2F3N4O4S |
---|---|
Molecular Weight |
593.4 g/mol |
IUPAC Name |
7-[[(3R)-3-aminopiperidin-1-yl]methyl]-8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-6-(trifluoromethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H25Cl2F3N4O4S/c1-2-38(36,37)19-6-5-14(25)8-13(19)10-33-22(34)16-9-18(24(27,28)29)17(20(26)21(16)31-23(33)35)12-32-7-3-4-15(30)11-32/h5-6,8-9,15H,2-4,7,10-12,30H2,1H3,(H,31,35)/t15-/m1/s1 |
InChI Key |
ASAFNJMZLYOBFG-OAHLLOKOSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C(=O)C3=CC(=C(C(=C3NC2=O)Cl)CN4CCC[C@H](C4)N)C(F)(F)F |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C(=O)C3=CC(=C(C(=C3NC2=O)Cl)CN4CCCC(C4)N)C(F)(F)F |
Origin of Product |
United States |
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